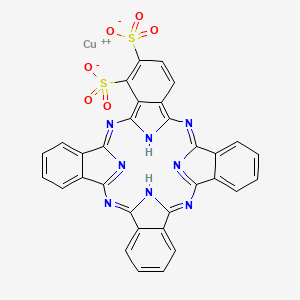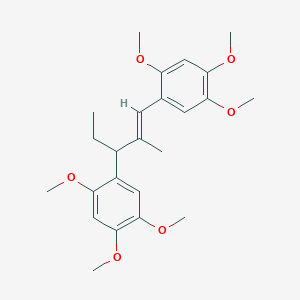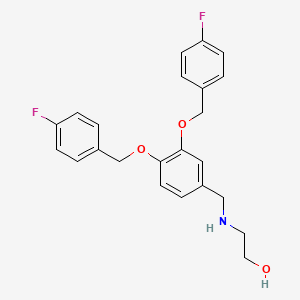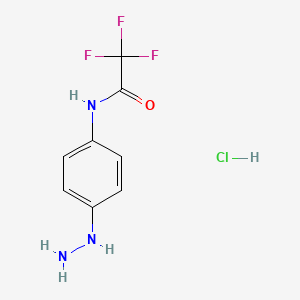
7-Methylquinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylquinoline-3,4-diamine: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound features a quinoline core with methyl and diamine substituents, making it a valuable scaffold for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylquinoline-3,4-diamine can be achieved through several methods. One common approach involves the cyclization of suitable aniline precursors. For instance, the Skraup reaction and its modification, the Doebner-Miller synthesis, are often employed. These methods typically involve the use of glycerol and sulfuric acid or α,β-unsaturated carbonyl compounds like crotonaldehyde .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often utilizes catalytic systems and green chemistry principles. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods used to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
7-Methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like stannous chloride and sodium dithionite are often used.
Substitution: Reagents such as alkyl halides and aryl thiols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various functionalized derivatives that can be further utilized in medicinal chemistry .
Aplicaciones Científicas De Investigación
7-Methylquinoline-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Quinoline derivatives are known for their anticancer, antimalarial, and antimicrobial properties.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methylquinoline-3,4-diamine involves its interaction with various molecular targets. The compound can bind to DNA, enzymes, and receptors, leading to alterations in cellular processes. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoquinoline: Known for its antimalarial properties.
8-Hydroxyquinoline: Exhibits antimicrobial and anticancer activities.
2-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
7-Methylquinoline-3,4-diamine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both methyl and diamine groups allows for diverse functionalization and application in various fields .
Propiedades
Número CAS |
110643-81-7 |
|---|---|
Fórmula molecular |
C10H11N3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
7-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H11N3/c1-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,11H2,1H3,(H2,12,13) |
Clave InChI |
LAWBEBYKRXGTAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=C(C(=C2C=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)







![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)
